Gold

説明

Gold is a dense lustrous yellow precious metal and a chemical element of Group 11 . It is attractive in color and brightness, durable to the point of virtual indestructibility, highly malleable, and usually found in nature in a comparatively pure form . It is a bright, slightly orange-yellow, dense, soft, malleable, and ductile metal .

Synthesis Analysis

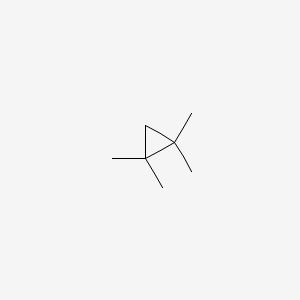

Gold nanoparticles can be synthesized with the ratio of trisodim citrate dihydrate to tetrachloroauric acid . The average size of the nanoparticles can be measured by DLS and calculated from UV–vis spectroscopy data .

Molecular Structure Analysis

The gold atomic structure has 79 protons and 118 neutrons in its nucleus. It has 79 electrons. These electrons will exist in determined orbitals around the nucleus. Each orbital can hold a certain amount of electrons; and for gold, each energy level will hold: 2, 8, 18, 32, 18, 1 .

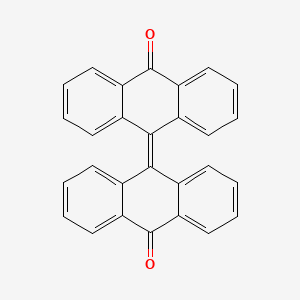

Chemical Reactions Analysis

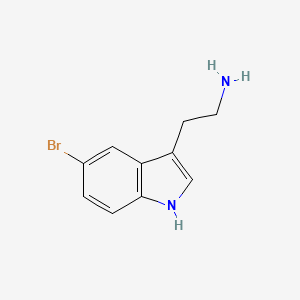

Gold metal reacts with chlorine, Cl2, and bromine, Br2, forming the trihalides gold (III) chloride, AuCl3, and gold (III) bromide, AuBr3, respectively . Gold unfolds its therapeutic efficacy through various influences on the immune system. Gold alters antigen-processing and reduces cytokine expression of macrophages .

Physical And Chemical Properties Analysis

Gold is a good conductor of heat and electricity, and it does not get affected by air and most reagents . The element is corrosion-resistant and is present in deposits of alluvium and veins . Most common gold compounds include chloroauric acid and auric chloride .

科学的研究の応用

Medicine

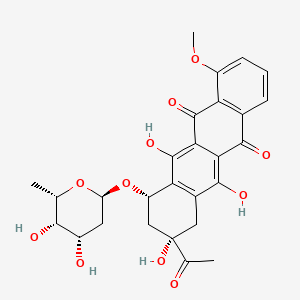

Gold has been used in medicine for centuries due to its unique properties . It’s used in the treatment of rheumatoid arthritis through injections of weak solutions of sodium aurothiomalate or aurothioglucose . The method involves injecting these solutions into the patient’s body. The outcomes have been positive, with patients experiencing relief from the symptoms of arthritis .

Cancer Treatment

Gold is also used in the treatment of certain cancers . Radioactive gold isotopes are implanted in tissues to serve as a radiation source . The method involves the careful placement of these isotopes in the affected tissues. The results have been promising, with the radiation effectively targeting and killing cancer cells .

Electronics

Gold’s excellent conductivity and resistance to corrosion make it ideal for use in electronics . It’s used to coat pins and connectors, protecting components from heat, corrosion, and wear . The application involves the careful application of a thin layer of gold to these components. The result is more durable and efficient electronic devices .

Nanotechnology

Gold nanoparticles are used in nanotechnology due to their optical, electronic, and molecular-recognition properties . They’re used in diverse fields, including catalysis, electronics, energy conversion, and sensors . The method involves the synthesis and conjugation of these nanoparticles with biological and biocompatible ligands . The outcomes have been significant, with gold nanoparticles enabling advancements in these fields .

Materials Science

Gold is used in materials science for the production of red glasses, painting on glasses, enamels, and porcelain . The method involves the reduction of gold salts with ethanol or vegetable extracts in oil . The result is a range of beautiful and durable materials .

Biomedicine

In biomedicine, gold nanoparticles are used for diagnostics, plasmon-based labeling and imaging, optical and electrochemical sensing, and therapy for various diseases . The method involves the conjugation of these nanoparticles with specific biological markers . The outcomes have been significant, with these nanoparticles enabling more accurate and efficient biomedical procedures .

Catalysis

Gold nanoparticles are used in catalysis due to their remarkable properties . They are applied in diverse fields, including catalysis, electronics, energy conversion, and sensors . The method involves the use of multi-dentate polyoxometalates as protecting agents in non-polar solvents . These nanoparticles exhibit exceptional stability even under conditions of high concentration, long-term storage, heating, and addition of bases . Moreover, they display excellent catalytic performance in various oxidation reactions of organic substrates using molecular oxygen as the sole oxidant .

Drug Delivery

Gold nanoparticles are effectively used to treat various diseases . Biomolecules and drug functionalized AuNPs are used for targeted drug and gene delivery . The method involves the conjugation of these nanoparticles with specific biological markers . The outcomes have been significant, with these nanoparticles enabling more accurate and efficient drug delivery .

Bioimaging and Biosensing

Gold nanoparticles are used for bioimaging and biosensing applications for diagnosis to detect pathogens as well as biomarkers . The surface plasmon resonance (SPR) related optical properties are used for biosensing and bioimaging applications . The method involves the use of gold nanoparticles in various diagnostic tools . The outcomes have been significant, with these nanoparticles enabling more accurate and efficient diagnostic procedures .

Antimicrobial Activity

Gold nanoparticles have antimicrobial activity . They are used to treat various infections . The method involves the use of gold nanoparticles in various therapeutic tools . The outcomes have been significant, with these nanoparticles enabling more effective treatment of infections .

Hyperthermia

Gold nanoparticles are used for hyperthermia . They are used to treat various diseases by raising the temperature of body tissues . The method involves the use of gold nanoparticles in various therapeutic tools . The outcomes have been significant, with these nanoparticles enabling more effective treatment of diseases .

Immunoassay

Gold nanoparticles are used for immunoassay . They are used to detect the presence of an immune response in the blood . The method involves the use of gold nanoparticles in various diagnostic tools . The outcomes have been significant, with these nanoparticles enabling more accurate and efficient diagnostic procedures .

Carbon Dioxide Conversion

Gold nanoparticles are used in carbon dioxide conversion . They are used to convert carbon dioxide into useful products . The method involves the use of gold nanoparticles in various conversion processes . The outcomes have been significant, with these nanoparticles enabling more effective carbon dioxide conversion .

Hydrogen-Generating Catalysis

Gold nanoparticles are used in hydrogen-generating catalysis . They are used to generate hydrogen from various sources . The method involves the use of gold nanoparticles in various catalytic processes . The outcomes have been significant, with these nanoparticles enabling more effective hydrogen generation .

Selective Production of Value-Added Chemicals

Gold nanoparticles are used in the selective production of value-added chemicals . They are used to selectively produce certain chemicals from various sources . The method involves the use of gold nanoparticles in various chemical processes . The outcomes have been significant, with these nanoparticles enabling more effective production of value-added chemicals .

Water Purification

Gold nanoparticles are used in water purification . They are used to remove impurities from water . The method involves the use of gold nanoparticles in various purification processes . The outcomes have been significant, with these nanoparticles enabling more effective water purification .

Communication

Gold nanoparticles are used in communication . They are used to enhance signal transmission in various communication devices . The method involves the use of gold nanoparticles in various communication processes . The outcomes have been significant, with these nanoparticles enabling more effective communication .

Dentistry

Gold is used in dentistry due to its excellent biocompatibility and durability . It’s used in dental fillings, crowns, and bridges . The method involves the careful application of gold in these dental procedures . The outcomes have been positive, with patients experiencing improved dental health and aesthetics .

Safety And Hazards

While gold in jewelry can evoke allergic reactions, other metals such as nickel, chromium, and copper present in white gold or alloys exhibit more serious clinical problems . It is concluded that toxic risks associated with gold are low in relation to the vast range of potential routes of exposure to the metal in everyday life .

将来の方向性

特性

IUPAC Name |

gold | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHJSUWPFVWCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au | |

| Record name | GOLD | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064697 | |

| Record name | Gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96657 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Gold-coloured powder or tiny sheets, Yellow, ductile metal, relatively soft; [HSDB] | |

| Record name | Gold | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GOLD | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gold | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2700 deg C | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, ACID; SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID, Soluble in aqua regia, insoluble in acids, Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4; dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2 | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

19.3 | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa @ 1373 °C; 10 Pa @ 1541 °C; 100 Pa at 1748 °C; 1 kPa @ 2008 °C; 10 kPa @ 2347 °C; 100 kPa @ 2805 °C | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gold | |

Color/Form |

Soft, yellow metal, Cubic, yellow, ductile, metallic crystals; forms red, blue, or violet colloidal suspensions., Yellow, ductile metal, relatively soft, Yellow, soft metal, face-centered cubic structure, For more Color/Form (Complete) data for GOLD, ELEMENTAL (6 total), please visit the HSDB record page. | |

CAS RN |

7440-57-5, 15456-07-2, 59597-42-1 | |

| Record name | Gold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold, ion(2 ) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold, ion(Au4+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059597421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gold | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y1949PYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1064.76 deg C | |

| Record name | GOLD, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)

![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)